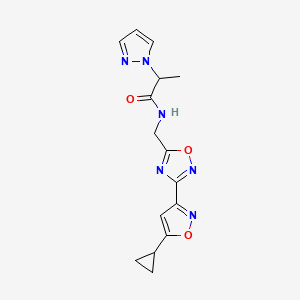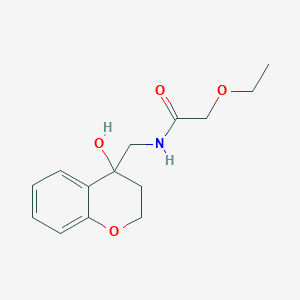
2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide is a versatile chemical compound known for its exceptional properties and wide range of applications in scientific research. This compound is particularly notable for its use in drug discovery, antioxidant studies, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves the reaction of 4-hydroxychroman-4-one with ethylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide finds extensive applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with cellular enzymes involved in redox reactions. This interaction leads to the stabilization of reactive oxygen species and the protection of cellular components from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxychroman-4-one: A precursor in the synthesis of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide.
Ethylamine: Another compound used in the synthesis process.
Acetic anhydride: Commonly used in acetylation reactions.
Uniqueness
This compound stands out due to its unique combination of an ethoxy group and a chroman-4-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-18-9-13(16)15-10-14(17)7-8-19-12-6-4-3-5-11(12)14/h3-6,17H,2,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYULLBDMMQAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCOC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2458745.png)
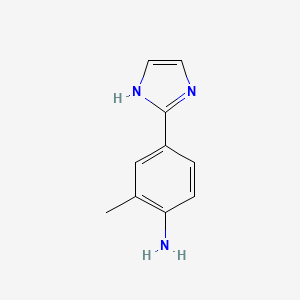
![1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2458749.png)
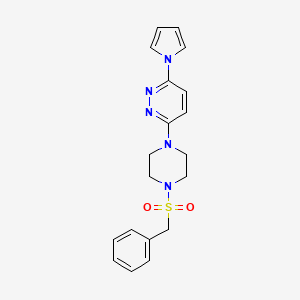
![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)
![2-[1-(acetamidomethyl)cyclohexyl]acetic Acid](/img/structure/B2458755.png)
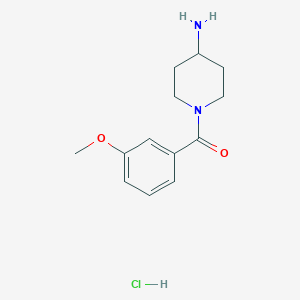
![8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2458757.png)
![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)
![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)
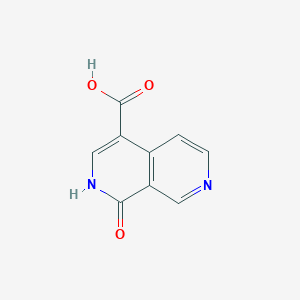
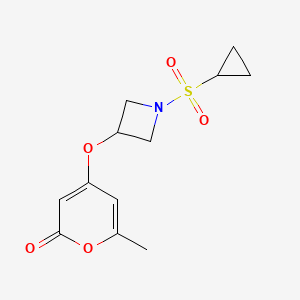
![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)
